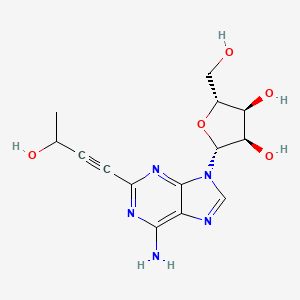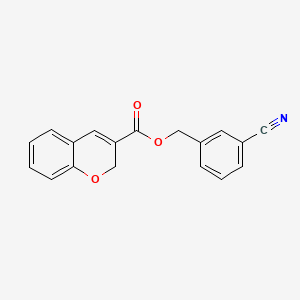
3-Cyanobenzyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanobenzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of 2H-chromenes, which are important oxygen heterocycles. These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have also been used broadly in materials science and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanobenzyl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the chromene ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and biocatalysts, can be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyanobenzyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Carboxybenzyl 2H-chromene-3-carboxylate.
Reduction: 3-Aminobenzyl 2H-chromene-3-carboxylate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyanobenzyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Cyanobenzyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cancer pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl coumarin-3-carboxylate:
2H-Chromene-3-carboxylic acid: Another similar compound that differs in the functional groups attached to the chromene ring.
Uniqueness
3-Cyanobenzyl 2H-chromene-3-carboxylate is unique due to the presence of the cyanobenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications in research and industry .
Propiedades
Fórmula molecular |
C18H13NO3 |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
(3-cyanophenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13NO3/c19-10-13-4-3-5-14(8-13)11-22-18(20)16-9-15-6-1-2-7-17(15)21-12-16/h1-9H,11-12H2 |
Clave InChI |
FSNSCAPALLGVJX-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC(=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


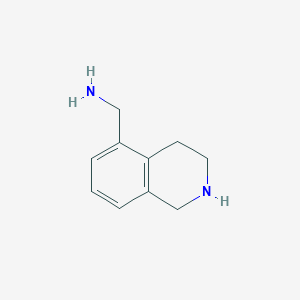
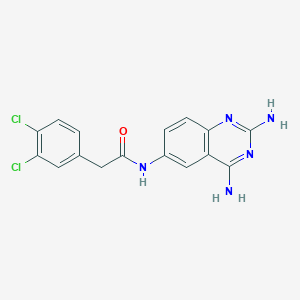
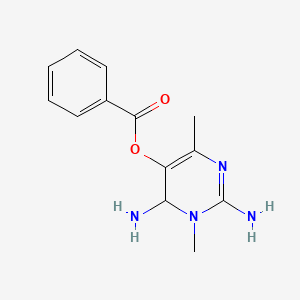


![(Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid](/img/structure/B12938519.png)

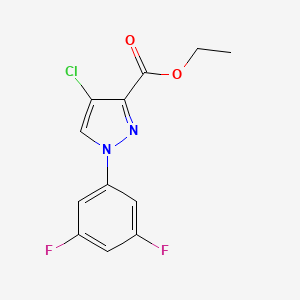
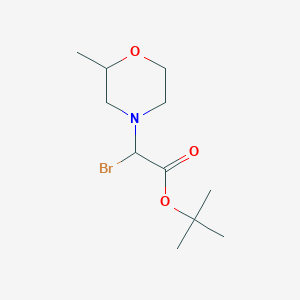
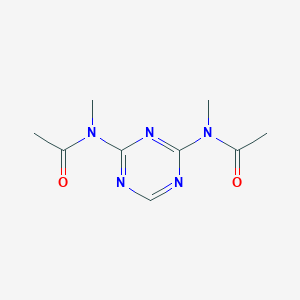
![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)
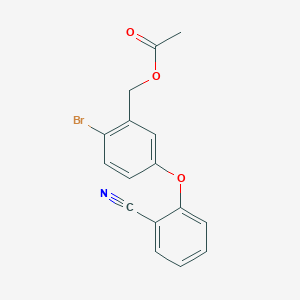
![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)
